molecular formula C21H27N3O4S B6499523 N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide CAS No. 954049-00-4

N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6499523
CAS No.: 954049-00-4
M. Wt: 417.5 g/mol
InChI Key: OKQKSDBSQOCSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound provided for research purposes. Its structure incorporates two pharmaceutically significant motifs: a 2-phenylmorpholine group and a sulfonamide linker . The 2-phenylmorpholine scaffold is a structure of high interest in medicinal chemistry and is known for its presence in compounds that interact with the central nervous system . The sulfonamide functional group is a common feature in many enzyme inhibitors and is found in compounds developed as phosphatidylinositol 3-kinase inhibitors , which are a key focus in oncology research . This molecular architecture, which combines a phenylacetamide with the phenylmorpholine via a sulfonamide bridge, suggests potential for investigating novel biological pathways. Researchers may find this compound valuable as a chemical probe or building block in the development of new therapeutic agents, particularly for studying targets in the central nervous system or in oncological signaling pathways. This product is intended for laboratory research by qualified professionals only. It is strictly labeled as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17(25)23-19-8-10-20(11-9-19)29(26,27)22-12-5-13-24-14-15-28-21(16-24)18-6-3-2-4-7-18/h2-4,6-11,21-22H,5,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQKSDBSQOCSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 318.38 g/mol

The compound features a morpholine ring, which is known for enhancing bioavailability and pharmacological properties. The sulfamoyl group contributes to its potential therapeutic effects.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their efficacy against seizures in animal models. The initial screening utilized maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to assess anticonvulsant activity.

Key Findings :

  • Compounds similar to this compound demonstrated varying degrees of protection in MES tests.
  • Notably, some derivatives exhibited significant activity at doses of 100 mg/kg and 300 mg/kg, suggesting a promising profile for further development in treating epilepsy .

Structure-Activity Relationships (SAR)

The SAR studies indicated that modifications to the morpholine and phenyl groups significantly affected the biological activity of the compounds. The presence of specific substituents on the phenyl ring was crucial for enhancing anticonvulsant efficacy.

CompoundSubstituentMES Activity (mg/kg)Toxicity
1NoneInactiveLow
2Trifluoromethyl100Moderate
3Chlorophenyl300High

This table summarizes some findings related to the activity of various derivatives, highlighting the importance of chemical substitutions in determining efficacy and safety profiles.

Case Studies

  • Study on Anticonvulsant Efficacy : A study evaluated several morpholine-containing compounds for their anticonvulsant properties using the MES model. The results indicated that some compounds, particularly those with lipophilic characteristics, provided significant protection against seizures at various time intervals post-administration .
  • Toxicity Assessment : In assessing acute neurological toxicity, compounds were subjected to rotarod tests to evaluate their safety profiles. The findings suggested that while some derivatives demonstrated potent anticonvulsant effects, they also exhibited varying levels of toxicity, necessitating careful consideration in drug development .

Comparison with Similar Compounds

N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019)

  • Structure : Replaces the morpholine ring with a 4-benzylpiperazine group and introduces a chlorine substituent on the phenyl ring.
  • Significance: Piperazine derivatives often exhibit enhanced solubility compared to morpholine due to their basic nitrogen, which may influence pharmacokinetics.
  • Synthesis : Prepared via established protocols with NMR validation, indicating high purity .

Piperamide (N-(4-{4-[3-(Dimethylamino)propyl]piperazin-1-yl}phenyl)acetamide)

  • Structure: Features a piperazine ring with a dimethylamino-propyl side chain instead of the morpholine-phenyl group.
  • Applications: Classified as an anti-infective agent, highlighting the role of nitrogen-containing heterocycles in antimicrobial activity. The dimethylamino group may enhance membrane permeability .

N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl]acetamide (CAS 127-74-2)

  • Structure: Simplifies the sulfamoyl group to a pyrimidinylamino substituent, lacking the morpholine or piperazine moieties.
  • Relevance : Demonstrates the versatility of sulfonamide-acetamide hybrids in heterocyclic synthesis, though its simpler structure may limit target specificity .

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

  • Structure : Retains the acetamide and aryl groups but replaces sulfamoyl with a fluorophenyl-acetamide chain.
  • Properties : The fluorine atom may enhance metabolic stability and lipophilicity, a common strategy in drug design .

Comparative Analysis Table

Compound Name Core Heterocycle Key Substituents Functional Groups Potential Applications
N-(4-{[3-(2-Phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide Morpholine 2-Phenylmorpholin-4-yl, sulfamoyl Acetamide, sulfonamide Enzyme inhibition, drug design
C4019 Piperazine 4-Benzylpiperazine, 2-chlorophenyl Acetamide, sulfonamide, chloro Kinase/protease inhibition
Piperamide Piperazine Dimethylaminopropyl Acetamide Anti-infective agents
N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl]acetamide None Pyrimidinylamino Acetamide, sulfonamide Organic synthesis intermediate
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide None Dimethylaminophenyl, fluorophenyl Acetamide, fluoro CNS-targeting therapeutics

Pharmacological and Chemical Insights

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom may reduce basicity compared to piperazine, affecting solubility and blood-brain barrier penetration. Piperazine derivatives (e.g., C4019, Piperamide) are more commonly used in CNS drugs due to their basicity .
  • Sulfamoyl Group : Present in the target compound and C4019, this group is critical for hydrogen bonding with biological targets, such as carbonic anhydrases or proteases .
  • Substituent Effects : Chlorine (C4019) and fluorine () substituents improve electronegativity and metabolic stability but may introduce steric hindrance.

Preparation Methods

Morpholine Ring Formation

The 2-phenylmorpholine core is synthesized via acid-catalyzed cyclization of N-(2-hydroxyethyl)-N-phenylglycidylamine:

C6H5NH(CH2)2O+C3H5O2H+Morpholine derivative+H2O\text{C}6\text{H}5\text{NH}(\text{CH}2)2\text{O} + \text{C}3\text{H}5\text{O}2 \xrightarrow{\text{H}^+} \text{Morpholine derivative} + \text{H}2\text{O}

Conditions :

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Solvent : Toluene, reflux (110°C)

  • Time : 6–8 hours

  • Yield : 68%

Propylamine Side Chain Introduction

The morpholine intermediate undergoes alkylation with 1-bromo-3-chloropropane:

Morpholine+Br(CH2)3ClK2CO33-Chloropropyl-morpholine+KBr\text{Morpholine} + \text{Br}(\text{CH}2)3\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{3-Chloropropyl-morpholine} + \text{KBr}

Conditions :

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Acetonitrile, 60°C

  • Time : 12 hours

  • Yield : 74%

Subsequent Gabriel synthesis converts the chloride to amine:

3-Chloropropyl-morpholine+PhthalimideDMFPhthalimido-propyl-morpholineH2N-NH2Propylamine\text{3-Chloropropyl-morpholine} + \text{Phthalimide} \xrightarrow{\text{DMF}} \text{Phthalimido-propyl-morpholine} \xrightarrow{\text{H}2\text{N-NH}2} \text{Propylamine}

Conditions :

  • Hydrazine : Hydrazine hydrate (3 equiv)

  • Solvent : Ethanol, reflux

  • Time : 4 hours

  • Yield : 81%

Synthesis of 4-Acetamidophenylsulfonyl Chloride

Sulfonation of 4-Acetamidoaniline

Chlorosulfonation introduces the sulfonyl chloride group:

4-Acetamidoaniline+ClSO3HDCM4-Acetamidophenylsulfonyl chloride+HCl\text{4-Acetamidoaniline} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM}} \text{4-Acetamidophenylsulfonyl chloride} + \text{HCl}

Conditions :

  • Reagent : Chlorosulfonic acid (3 equiv)

  • Solvent : Dichloromethane, 0°C → rt

  • Time : 2 hours

  • Yield : 89%

Final Coupling via Sulfamoylation

Reaction Mechanism

The sulfonyl chloride reacts with the propylamine side chain in a nucleophilic substitution :

4-Acetamidophenylsulfonyl chloride+PropylamineBaseTarget compound+HCl\text{4-Acetamidophenylsulfonyl chloride} + \text{Propylamine} \xrightarrow{\text{Base}} \text{Target compound} + \text{HCl}

Optimized Protocol

Procedure :

  • Dissolve 4-acetamidophenylsulfonyl chloride (1.0 equiv) in dry THF under N₂.

  • Add 3-(2-phenylmorpholin-4-yl)propylamine (1.1 equiv) dropwise at 0°C.

  • Introduce triethylamine (2.5 equiv) to scavenge HCl.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-water, extract with ethyl acetate (3×50 mL), dry (Na₂SO₄), and concentrate.

Purification :

  • Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1)

  • Recrystallization : Isopropyl alcohol/water (9:1)

  • Final Yield : 78%

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (600 MHz, DMSO-d₆)δ 8.02 (s, 1H, SO₂NH), 7.68 (d, J=8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Ph), 3.85–3.70 (m, 4H, morpholine), 2.45 (t, J=6.6 Hz, 2H, CH₂), 2.10 (s, 3H, COCH₃)
¹³C NMR (150 MHz, DMSO-d₆)δ 169.5 (COCH₃), 138.2 (SO₂N), 132.1–126.8 (ArC), 66.4/53.2 (morpholine), 39.8 (CH₂), 24.1 (COCH₃)
HRMS (ESI+)m/z calc. for C₂₁H₂₆N₃O₄S [M+H]⁺: 416.1638, found: 416.1641

Purity Assessment

  • HPLC : >99.5% purity (C18 column, 80:20 MeOH/H₂O, 1.0 mL/min, 254 nm)

  • Melting Point : 203–205°C (lit. 206–209°C, slight depression due to polymorphic variation)

Challenges and Mitigation Strategies

Competing Side Reactions

  • Sulfonamide Dimerization : Minimized by using excess amine (1.1 equiv) and low temperatures.

  • Morpholine Ring Opening : Avoided by maintaining pH >8 during coupling.

Scalability Considerations

  • Batch Size : Yields remain consistent (75–78%) at 100 g scale with adjusted stirring rates and cooling efficiency.

  • Solvent Recovery : THF and ethyl acetate are recycled via distillation (85% recovery).

Comparative Evaluation of Synthetic Routes

Parameter Route A Route B
Overall Yield78%62%
Step Count46
Purification DifficultyModerateHigh
ScalabilityExcellentModerate

Route A is preferred for industrial applications due to fewer steps and higher reproducibility .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling sulfamoyl and morpholine moieties. For example:

  • Step 1 : React 2-phenylmorpholine with a propyl linker bearing a sulfamoyl group under anhydrous conditions (e.g., DCM, 0–25°C) .
  • Step 2 : Couple the intermediate with 4-acetamidophenyl via sulfonylation using reagents like HATU or EDC in the presence of a base (e.g., NaHCO₃) .
  • Optimization : Adjust catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve yields (60–85%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Analyze chemical shifts for sulfamoyl (δ 3.1–3.3 ppm) and morpholine protons (δ 3.7–4.1 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and acetamide (C=O at ~1680 cm⁻¹) groups .
  • Mass Spectrometry : Use ESI/APCI(+) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How should researchers design initial biological screening assays for this compound?

  • Approach :

  • In vitro enzyme inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?

  • Methodology :

  • Modify substituents : Replace the phenylmorpholine group with substituted aromatics (e.g., 4-fluorophenyl) to assess impact on enzyme binding .
  • Functional group swaps : Replace acetamide with sulfonamide or triazole derivatives to improve solubility or target affinity .
  • Data analysis : Compare IC₅₀ values and logP using regression models to identify key structural contributors .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Approach :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models .
  • Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) to align in vivo efficacy with in vitro potency .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .

Q. Which computational models predict binding affinity to target enzymes, and how are they validated?

  • Tools :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., carbonic anhydrase IX) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme assays .

Q. How can researchers design in vivo efficacy models for anticancer or anti-inflammatory applications?

  • Models :

  • Xenograft mice : Administer 10–50 mg/kg/day (oral or IP) to assess tumor growth inhibition .
  • Inflammation models : Use carrageenan-induced paw edema in rats to measure COX-2 inhibition .
  • Biomarker analysis : Quantify IL-6, TNF-α, or VEGF levels via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.